molecular formula C15H22O3 B1311879 3-Octyloxybenzoic acid CAS No. 79785-45-8

3-Octyloxybenzoic acid

Cat. No.: B1311879
CAS No.: 79785-45-8
M. Wt: 250.33 g/mol
InChI Key: HWFCEJRFZZMNLX-UHFFFAOYSA-N
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Description

3-Octyloxybenzoic acid: is an organic compound with the molecular formula C15H22O3. It is also known as 3-(octyloxy)benzoic acid. This compound is characterized by the presence of a benzoic acid core substituted with an octyloxy group at the third position. It is commonly used in the manufacturing of various products and has applications in different scientific fields.

Scientific Research Applications

Chemistry: 3-Octyloxybenzoic acid is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is used in experiments to understand its effects on microbial growth and its mechanism of action as a preservative .

Medicine: The compound is investigated for its potential therapeutic applications. Research is ongoing to explore its use in drug formulations and its efficacy in treating various medical conditions .

Industry: this compound finds applications in the production of liquid crystals and other advanced materials. It is used in the manufacturing of electronic devices and display technologies .

Safety and Hazards

“Benzoic acid, 3-(octyloxy)-” may cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 3-(octyloxy)- typically involves the esterification of benzoic acid with octanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of benzoic acid, 3-(octyloxy)- can be scaled up using similar esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Octyloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(octyloxy)- involves its interaction with cellular components. It is known to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their function and preventing microbial growth . In the context of liquid crystals, the compound’s molecular structure allows it to form ordered phases, contributing to the unique properties of the materials .

Comparison with Similar Compounds

    4-(Octyloxy)benzoic acid: Similar in structure but with the octyloxy group at the fourth position.

    3,4,5-Tris(octyloxy)benzoic acid: Contains three octyloxy groups at the third, fourth, and fifth positions.

    p-Octyloxybenzoic acid: Another positional isomer with the octyloxy group at the para position.

Uniqueness: 3-Octyloxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position-specific substitution allows for targeted applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

3-octoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-11-18-14-10-8-9-13(12-14)15(16)17/h8-10,12H,2-7,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCEJRFZZMNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442164
Record name Benzoic acid, 3-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79785-45-8
Record name Benzoic acid, 3-(octyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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